![molecular formula C10H22O4 B13490479 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol](/img/structure/B13490479.png)
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its molecular formula C10H22O4 and a molecular weight of 206.3 g/mol. This compound is known for its unique structure, which includes multiple ether linkages and a hydroxyl group, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol typically involves the functionalization of 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol. One common method includes the reaction of this precursor with 4-methylbenzenesulfonyl chloride in basic conditions using tetrahydrofuran/water at room temperature . This reaction yields 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzene-sulfonate, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the desired product.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol is primarily related to its ability to interact with various molecular targets through its hydroxyl and ether groups. These interactions can influence the solubility and stability of other compounds, making it useful in formulations and reactions. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar structure but with a shorter carbon chain.
Triethylene glycol monomethyl ether: Lacks the pentanol backbone but has similar ether linkages.
Uniqueness
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol is unique due to its combination of a pentanol backbone with multiple ether linkages, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility characteristics and chemical stability.
Eigenschaften
Molekularformel |
C10H22O4 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol |
InChI |
InChI=1S/C10H22O4/c1-10(11)4-3-5-13-8-9-14-7-6-12-2/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
OJOJVDVGKCYVCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCOCCOCCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
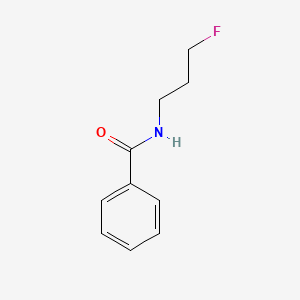
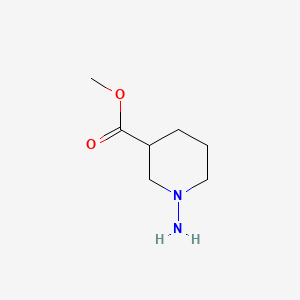

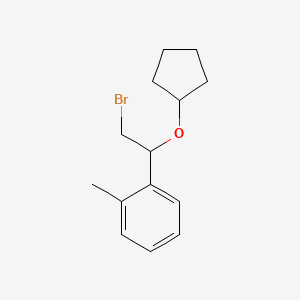

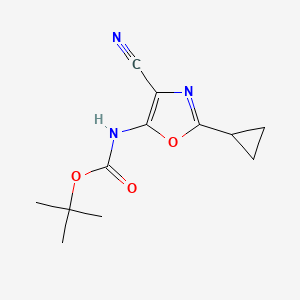
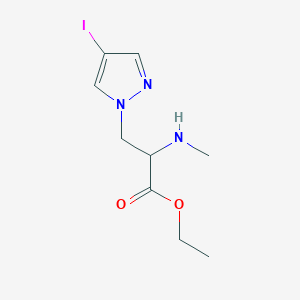
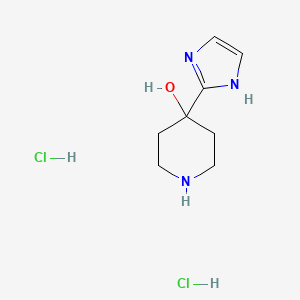
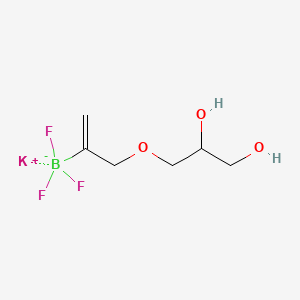

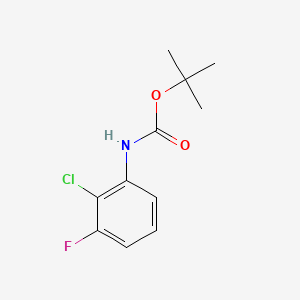
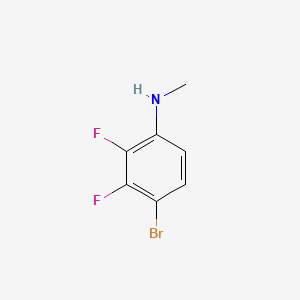
![3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride](/img/structure/B13490481.png)
